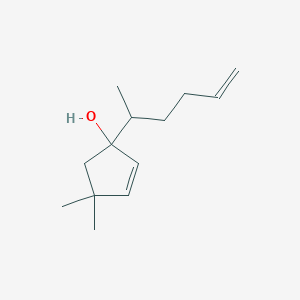
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is an organic compound with a unique structure that includes a cyclopentene ring substituted with a hexenyl group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of a cyclopentadiene derivative with a hexenyl halide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, allowing it to react with the hexenyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the hexenyl group and the cyclopentene ring can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products
Oxidation: Formation of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-one.
Reduction: Formation of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopentane-1-ol.
Substitution: Formation of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-chloride.
Aplicaciones Científicas De Investigación
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into hydrophobic pockets of proteins, potentially modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopentane-1-ol: A reduced form of the compound with similar properties.
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-one: An oxidized form with different reactivity.
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-chloride: A halogenated derivative with unique chemical behavior.
Uniqueness
1-(Hex-5-en-2-yl)-4,4-dimethylcyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring and a hexenyl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
111724-37-9 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
1-hex-5-en-2-yl-4,4-dimethylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C13H22O/c1-5-6-7-11(2)13(14)9-8-12(3,4)10-13/h5,8-9,11,14H,1,6-7,10H2,2-4H3 |
Clave InChI |
CRAQQJFRYSSTSI-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C)C1(CC(C=C1)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methylphenyl)-1H-pyrrolo[2,3-B]quinoline](/img/structure/B14306775.png)
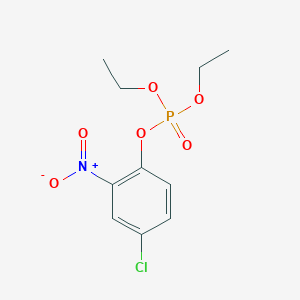

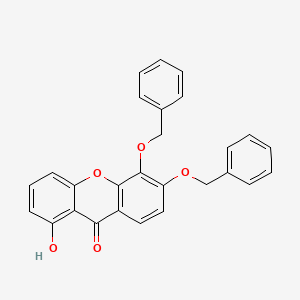

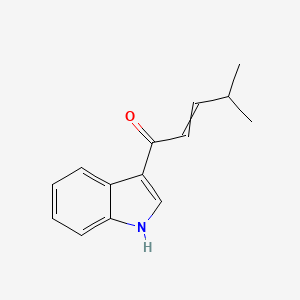
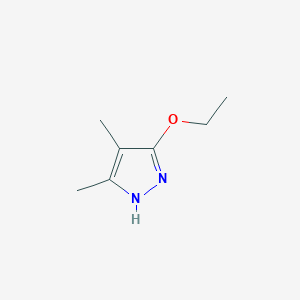
![N-Ethyl-N-{[(tributylstannyl)oxy]carbonyl}ethanamine](/img/structure/B14306833.png)

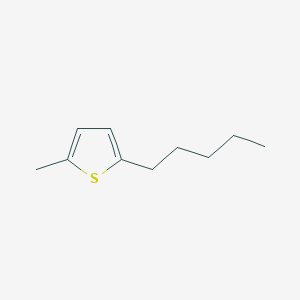
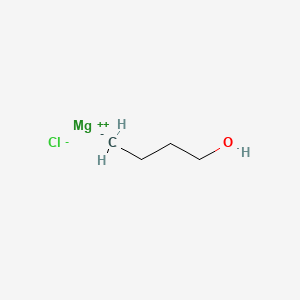
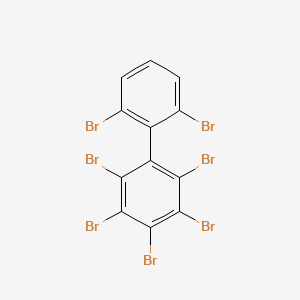
![7-[3-(5-Cyclohexyl-1,3,4-oxadiazol-2-yl)propoxy]quinolin-2(1H)-one](/img/structure/B14306859.png)
![2-{2-Oxo-2-[(tributylstannyl)oxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14306863.png)
